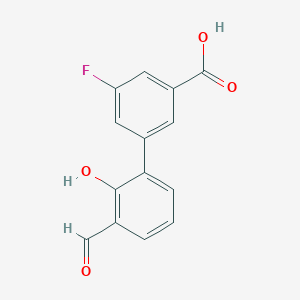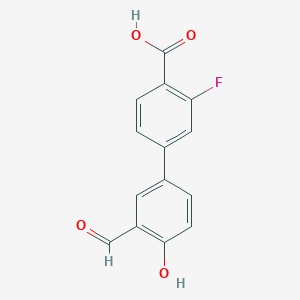
5-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% (or 5-CMF-2-FP) is an organic compound with a wide range of uses in scientific research. It is a synthetic compound that is used as a building block in organic synthesis, and as a reagent in a variety of biochemical and physiological studies. This compound has been used in the synthesis of a range of compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the study of enzyme kinetics, protein-protein interactions, and other biochemical processes.
Aplicaciones Científicas De Investigación
5-CMF-2-FP has been used in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the study of enzyme kinetics, protein-protein interactions, and other biochemical processes. Additionally, 5-CMF-2-FP has been used in the synthesis of fluorescent probes for imaging and sensing applications.
Mecanismo De Acción
The mechanism of action of 5-CMF-2-FP is not yet fully understood. However, it is believed that the compound acts by binding to certain enzymes and proteins, leading to changes in the activity of these molecules. Additionally, 5-CMF-2-FP may interact with other molecules such as lipids, leading to changes in the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMF-2-FP are not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes and proteins, leading to changes in their activity. Additionally, 5-CMF-2-FP may interact with other molecules such as lipids, leading to changes in their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-CMF-2-FP in laboratory experiments is that it is a relatively inexpensive and widely available compound. Additionally, the compound is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using 5-CMF-2-FP in laboratory experiments. For example, the compound is not very stable and may degrade over time. Additionally, the compound may react with other molecules, leading to unwanted side reactions.
Direcciones Futuras
Given the wide range of uses of 5-CMF-2-FP, there are many potential future directions for research. For example, further research could be done to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, research could be done to optimize the synthesis of the compound, as well as to develop new applications for the compound. Finally, further research could be done to better understand the advantages and limitations of using 5-CMF-2-FP in laboratory experiments.
Métodos De Síntesis
5-CMF-2-FP is synthesized through a two-step process. The first step involves the formation of the 4-chloro-2-methoxyphenyl group through the reaction of 4-chlorobenzaldehyde and 2-methoxybenzyl alcohol. This reaction is catalyzed by a Lewis acid and yields a 3-hydroxy-4-chloro-2-methoxybenzophenone. The second step involves the addition of a formyl group to the 3-hydroxy-4-chloro-2-methoxybenzophenone, which is catalyzed by a base. This yields 5-CMF-2-FP in 95% yield.
Propiedades
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14-7-11(15)4-5-12(14)9-2-3-10(8-16)13(17)6-9/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTPAASOUUDGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685266 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261976-77-5 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)




![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)

